4-Bromo-1,1-diethoxybut-2-yne
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Overview
Description
4-Bromo-1,1-diethoxybut-2-yne is an organic compound with the molecular formula C8H13BrO2. It is characterized by the presence of a bromine atom, two ethoxy groups, and a butyne backbone. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1,1-diethoxybut-2-yne can be synthesized through various methods. One common approach involves the bromination of 1,1-diethoxybut-2-yne. The reaction typically employs bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,1-diethoxybut-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
4-Bromo-1,1-diethoxybut-2-yne is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds for studying biological pathways.
Medicine: Investigated for potential pharmaceutical applications due to its reactivity and ability to form diverse chemical structures.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1,1-diethoxybut-2-yne involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the triple bond provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-butyne
- 1,1-Diethoxybut-2-yne
- 4-Bromo-2,5-dimethoxyamphetamine
Uniqueness
4-Bromo-1,1-diethoxybut-2-yne is unique due to the presence of both bromine and ethoxy groups, which confer distinct reactivity patterns compared to similar compounds. This combination allows for selective functionalization and diverse synthetic applications.
Properties
Molecular Formula |
C8H13BrO2 |
---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
4-bromo-1,1-diethoxybut-2-yne |
InChI |
InChI=1S/C8H13BrO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-4,7H2,1-2H3 |
InChI Key |
BCOCYOCOHFEFGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CCBr)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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